REACTION_CXSMILES
|
[Cl-:1].[Cl:2]C1N(C)CC[NH+]1C.[NH2:10][C:11]1[C:12]([I:25])=[C:13]([C:22](O)=[O:23])[C:14]([I:21])=[C:15]([C:19]=1[I:20])[C:16](O)=[O:17].C1(C)C=CC=CC=1>CCCCCC>[NH2:10][C:11]1[C:12]([I:25])=[C:13]([C:22]([Cl:2])=[O:23])[C:14]([I:21])=[C:15]([C:19]=1[I:20])[C:16]([Cl:1])=[O:17] |f:0.1|
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Name
|
|
Quantity
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4.23 g
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Type
|
reactant
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Smiles
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[Cl-].ClC1[NH+](CCN1C)C
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Name
|
|
Quantity
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5.58 g
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Type
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reactant
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Smiles
|
NC=1C(=C(C(=C(C(=O)O)C1I)I)C(=O)O)I
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Name
|
|
Quantity
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80 g
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Type
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reactant
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Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
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100 mL
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Type
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solvent
|
Smiles
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CCCCCC
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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reacted at 105°-110° C. for 4 hours
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Duration
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4 h
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Type
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TEMPERATURE
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Details
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Thereafter, the reaction mass was cooled
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Type
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CUSTOM
|
Details
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toluene was removed under reduced pressure
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Type
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CONCENTRATION
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Details
|
To the concentrate thus
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Type
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CUSTOM
|
Details
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obtained
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Type
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CUSTOM
|
Details
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to crystallize 5-amino-2,4,6-triiodoisophthaloyl dichloride
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Type
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FILTRATION
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Details
|
The precipitate was filtered
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Type
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CUSTOM
|
Details
|
dried under reduced pressure
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Name
|
|
Type
|
product
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Smiles
|
NC=1C(=C(C(=C(C(=O)Cl)C1I)I)C(=O)Cl)I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.65 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 94.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |